N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a dimethylphenyl group and a fluorophenyl group, which are aromatic rings with various substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antimicrobial Evaluation
A study by Gul et al. (2017) focused on the synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds. The research aimed to explore the pharmacological activities of such compounds, including their antimicrobial and hemolytic activity. This study is relevant because it provides a foundation for understanding the bioactive potential of 1,3,4-oxadiazole derivatives in combating microbial infections. The compounds synthesized in this study demonstrated variable antimicrobial activities against selected microbial species, highlighting the importance of structural modifications in enhancing biological efficacy (Gul et al., 2017).
Synthetic Methodology
Research by Parikh and Joshi (2014) contributed to the synthetic methodology of 1,3,4-oxadiazole derivatives by synthesizing and evaluating antimicrobial agents. The study provided insights into the structure-activity relationship (SAR) of these compounds, emphasizing the role of fluorine atoms in enhancing antimicrobial properties. Such research underscores the synthetic versatility of the 1,3,4-oxadiazole scaffold and its potential in the development of new antimicrobial agents (Parikh & Joshi, 2014).
Pharmacological Studies
In the realm of pharmacological studies, Wise et al. (1987) explored the antipsychotic-like profile of specific acetamide derivatives in behavioral animal tests. Although not directly related to the specific chemical structure mentioned in the query, this research illustrates the broader potential of acetamide derivatives in neuroscience and pharmacology. The study identified that certain acetamide derivatives did not interact with dopamine receptors yet exhibited an antipsychotic-like profile, offering a unique perspective on the therapeutic potential of these compounds (Wise et al., 1987).
Mechanism of Action
Future Directions
The future research directions for a compound like this could include further studies to better understand its physical and chemical properties, potential uses, and safety profile. In particular, given the interest in 1,3,4-oxadiazole derivatives as potential therapeutic agents, future research could focus on exploring its biological activity and potential applications in medicine .
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)10-13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNWTHCLAWYGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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